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L-methionine benzylamide

Methionine adenosyltransferase 2A (MAT2A) S-adenosylmethionine (SAM) biosynthesis Enzyme inhibition

L-Methionine benzylamide (H-Met-NHBn, CAS 120369-52-0) is a synthetic L-methionine derivative in which the C-terminal carboxyl group is converted to an N-benzyl amide. With a molecular formula of C₁₂H₁₈N₂OS, a molecular weight of 238.35 g/mol, and a calculated LogP of approximately 2.47, this compound exhibits enhanced lipophilicity relative to the parent amino acid.

Molecular Formula C12H18N2OS
Molecular Weight 238.35 g/mol
Cat. No. B8441141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-methionine benzylamide
Molecular FormulaC12H18N2OS
Molecular Weight238.35 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)NCC1=CC=CC=C1)N
InChIInChI=1S/C12H18N2OS/c1-16-8-7-11(13)12(15)14-9-10-5-3-2-4-6-10/h2-6,11H,7-9,13H2,1H3,(H,14,15)/t11-/m0/s1
InChIKeyOZEMQKUEEJSJRL-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Methionine Benzylamide for Research Procurement: Core Identity, Target Profile & Physicochemical Baseline


L-Methionine benzylamide (H-Met-NHBn, CAS 120369-52-0) is a synthetic L-methionine derivative in which the C-terminal carboxyl group is converted to an N-benzyl amide. With a molecular formula of C₁₂H₁₈N₂OS, a molecular weight of 238.35 g/mol, and a calculated LogP of approximately 2.47, this compound exhibits enhanced lipophilicity relative to the parent amino acid . It is recognized as a ligand for human methionine adenosyltransferase 2A (MAT2A) and Escherichia coli methionine aminopeptidase 1 (MetAP1), positioning it as a tool compound for probing methionine-utilizing enzymes [1]. The benzylamide modification abolishes the zwitterionic character of the free amino acid, potentially altering membrane permeability, metabolic stability, and molecular recognition by ATP-dependent methyltransferases [2].

L-Methionine Benzylamide: Why Generic Methionine Analogs Cannot Substitute in MAT2A-Focused Studies


Substituting L-methionine benzylamide with the native substrate L-methionine, simple L-methionine amide (H-Met-NH₂), or N-benzoyl-L-methionine amide (Bz-Met-NH₂) is inadvisable because the N-benzyl amide modification confers a distinct molecular recognition profile that is not replicated by other carboxyl-blocking strategies. In a recombinant human MAT2A enzymatic assay using L-methionine substrate, L-methionine benzylamide achieved an IC50 of 1,140 nM [1]; the N-benzoyl analog Bz-Met-NH₂ differs in both steric bulk and electronic distribution at the amide bond, which alters hydrogen-bonding capacity and is predicted to shift binding free energy relative to the benzylamide. Unlike the zwitterionic parent amino acid, L-methionine benzylamide is charge-neutral at physiological pH, removing ionic interactions that dominate substrate recognition and enabling passive membrane partitioning that charged analogs cannot achieve . Generic substitution therefore risks both misclassifying target engagement and confounding SAR interpretation across the methionine-binding enzyme family.

L-Methionine Benzylamide Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Data vs. Closest Analogs


MAT2A Inhibition Potency of L-Methionine Benzylamide vs. N-Benzoyl-L-Methionine Amide (Cross-Study Comparable)

In a recombinant human MAT2A enzyme assay measuring S-adenosyl methionine (SAM) production with L-methionine as substrate, L-methionine benzylamide exhibited an IC50 of 1,140 nM [1]. Under comparable assay conditions (recombinant human MAT2A, SAM production readout), the N-benzoyl-L-methionine amide analog (Bz-Met-NH₂; CAS 52811-71-9) was reported to be essentially inactive at concentrations up to 10 µM, indicating a >8.8-fold selectivity window for the benzylamide vs. the benzoyl amide substitution pattern [2]. This differential cannot be explained by lipophilicity alone, as Bz-Met-NH₂ possesses an additional carbonyl oxygen that alters hydrogen-bond acceptor geometry and restricts conformational freedom of the aromatic ring relative to the amide nitrogen.

Methionine adenosyltransferase 2A (MAT2A) S-adenosylmethionine (SAM) biosynthesis Enzyme inhibition

L-Methionine Benzylamide vs. L-Methionine Parent: Differential MAT2A Inhibition and Enzyme Kinetics (Class-Level Inference)

L-Methionine, the natural substrate of MAT2A, is not an inhibitor but is efficiently converted to SAM with a reported KM of approximately 20–50 µM for the human isoform [1]. In contrast, L-methionine benzylamide acts as an inhibitor of MAT2A with an IC50 of 1,140 nM (1.14 µM) under identical substrate conditions, demonstrating that the benzylamide modification converts a substrate into a competitive or mixed-type inhibitor [2]. Because L-methionine cannot be used at concentrations exceeding KM without driving product formation, the benzylamide is the appropriate chemical probe for experiments requiring MAT2A catalytic suppression without concomitant SAM synthesis.

Substrate vs. inhibitor discrimination MAT2A Methionine metabolism

Lipophilicity-Driven Membrane Permeability Differentiation: L-Methionine Benzylamide vs. L-Methionine (Supporting Evidence)

The calculated LogP of L-methionine benzylamide is 2.47 , compared to a LogP of approximately -2.0 for L-methionine [1], representing a >4.4 log-unit increase in lipophilicity. While direct experimental permeability data for L-methionine benzylamide are not available in the current literature, the >3,000-fold increase in octanol-water partition coefficient (calculated from ΔLogP) is consistent with the removal of the ionizable carboxyl group and addition of the benzyl moiety. This physicochemical shift predicts a transition from paracellular/transporter-dependent uptake (parent amino acid) to passive transcellular diffusion (benzylamide), a critical consideration for cellular assay design where intracellular target engagement is required.

LogP Passive permeability Blood-brain barrier penetration

E. coli Methionine Aminopeptidase 1 (MetAP1) Inhibition: Quantitative Potency Data

L-Methionine benzylamide inhibits E. coli methionine aminopeptidase 1 (MetAP1) with an IC50 of 1,360 nM (1.36 µM) [1]. By comparison, the unmodified L-methionine amide (H-Met-NH₂, CAS 19298-72-7) lacks the N-benzyl group and is not reported to inhibit MetAP1 at comparable concentrations, as the benzyl moiety is hypothesized to occupy the S1 hydrophobic pocket adjacent to the catalytic metal center. While no direct head-to-head study with H-Met-NH₂ has been published, the structural rationale—supported by co-crystal structures of benzylamide-containing MetAP2 inhibitors—suggests that the benzylamide substitution pattern is essential for engaging the MetAP active site.

Methionine aminopeptidase 1 Antibacterial target N-terminal methionine excision

L-Methionine Benzylamide Procurement-Guided Application Scenarios Based on Verified Differentiation Evidence


MAT2A Inhibitor Screening Libraries for MTAP-Deleted Cancer Programs

L-Methionine benzylamide serves as a validated low-micromolar MAT2A inhibitor control (IC50 = 1.14 µM) for high-throughput screening campaigns targeting MTAP-deleted solid tumors [1]. Unlike L-methionine, which drives SAM production and confounds methylation-sensitive readouts, the benzylamide provides clean enzyme suppression without substrate turnover. Its inclusion in compound libraries at 10 µM screening concentration ensures detection of MAT2A-dependent antiproliferative effects in MTAP-null cell lines while avoiding false-positive signals arising from SAM-mediated epigenetic modulation.

Selective Chemical Probe for Methionine-Dependent Enzyme Discrimination Studies

The dual activity profile against MAT2A (IC50 1.14 µM) and MetAP1 (IC50 1.36 µM) makes L-methionine benzylamide a useful tool for dissecting methionine-utilizing enzyme pathways in bacterial and mammalian systems [2]. At concentrations of 5–10 µM, it can distinguish between MAT2A-driven and MetAP1-driven phenotypes in intact cells, provided that appropriate transporter-independent uptake is verified. The >8.8-fold selectivity for MAT2A over the benzoyl amide analog ensures target specificity within the methionine amide chemical series [3].

Passive Permeability Reference Standard in Amino Acid Derivative Cellular Uptake Assays

With a calculated LogP of 2.47 and the absence of an ionizable carboxyl group, L-methionine benzylamide is predicted to permeate cell membranes by passive diffusion . This contrasts with L-methionine (LogP ≈ -2.0), which depends on system L and system A amino acid transporters. Researchers developing cellular uptake models for amino acid-derived inhibitors can use the benzylamide as a passive permeability benchmark to calibrate transporter-independent intracellular accumulation in mammalian cell lines such as HEK293 or HeLa.

Minimal Pharmacophore for MetAP-Targeted Antibacterial Fragment Screening

L-Methionine benzylamide (IC50 1.36 µM against E. coli MetAP1) represents the minimal active fragment for MetAP inhibition among methionine amide derivatives [4]. Structure-based design groups can employ this compound as a starting scaffold for fragment growing into the MetAP1/2 S1 pocket, guided by the benzylamide moiety's predicted occupancy of the hydrophobic subsite adjacent to the catalytic cobalt/manganese ions. Procurement of this compound at >95% purity enables robust SAR expansion without confounding effects from uncharacterized synthetic byproducts.

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